molecular formula C13H19Cl3N2 B11773307 (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11773307
M. Wt: 309.7 g/mol
InChI Key: VJYWWVZZNBMEBX-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacological profile .

Properties

Molecular Formula

C13H19Cl3N2

Molecular Weight

309.7 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17;/h3-4,6,11H,1-2,5,7-9,16H2;1H

InChI Key

VJYWWVZZNBMEBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN.Cl

Origin of Product

United States

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